molecular formula CH3NO<br>CH3NO<br>HCONH2 B127407 Formamide CAS No. 75-12-7

Formamide

Cat. No.: B127407
CAS No.: 75-12-7
M. Wt: 45.041 g/mol
InChI Key: ZHNUHDYFZUAESO-UHFFFAOYSA-N
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Description

Formamide, also known as methanamide, is an amide derived from formic acid. It is a colorless, oily liquid with an ammonia-like odor and is miscible with water. This compound is a versatile chemical used in various industrial applications, including the manufacture of pharmaceuticals, herbicides, and pesticides .

Synthetic Routes and Reaction Conditions:

Mechanism of Action

Target of Action

Formamide, also known as methanamide, is the simplest naturally occurring amide . It primarily targets RNA metabolism . It has been found to preferentially weaken RNA related processes in vivo . This includes the synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins .

Mode of Action

This compound acts in vitro as an ionic solvent that destabilizes non-covalent bonds . This property allows it to relax RNA secondary structures and/or RNA-protein interactions . This interaction with its targets leads to changes in RNA metabolism, affecting processes such as splicing efficiency and R-loop formation .

Biochemical Pathways

This compound affects the biochemical pathways related to RNA metabolism . It has been found to decrease splicing efficiency and increase R-loop formation in a wild type background . These changes can have downstream effects on higher order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .

Pharmacokinetics

It’s known that this compound is used in the industrial production of hydrogen cyanide and as a solvent for processing various polymers . It decomposes into carbon monoxide and ammonia at 180 °C .

Result of Action

The action of this compound on RNA metabolism can lead to significant molecular and cellular effects. For instance, it has been observed that temperature-sensitive splicing mutants become lethal in the presence of this compound under permissive temperature . Additionally, this compound-sensitive mutants often display remarkable morphology and cell cycle defects .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been suggested that this compound could be an alternative to water as the main solvent in other forms of life . Furthermore, this compound’s role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions . This makes it an attractive candidate for sustainable and resilient industrial practices .

Biochemical Analysis

Biochemical Properties

Formamide plays a significant role in biochemical reactions due to its ability to act as an ionizing solvent. It interacts with various enzymes, proteins, and other biomolecules, influencing their stability and activity. For instance, this compound is known to destabilize non-covalent bonds, which can affect the structure and function of proteins and nucleic acids . It is also used in the denaturation of DNA and RNA, making it a valuable tool in molecular biology research .

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to influence RNA metabolism by relaxing RNA secondary structures and RNA-protein interactions . This can lead to changes in gene expression and cell signaling pathways. Additionally, this compound can affect the stability of DNA, lowering its melting temperature and thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as a denaturant, destabilizing the helical structure of DNA and RNA by disrupting hydrogen bonds . This compound also interacts with proteins, potentially inhibiting or activating enzymes involved in critical cellular processes . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can slowly react with water to form hydrocyanic acid and ammonium formate, especially at elevated temperatures . Long-term exposure to this compound can lead to degradation of nucleic acids and proteins, affecting their function and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used safely without significant adverse effects. At high doses, this compound can cause toxicity, including weakness and bent posture in animals . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be used as a nitrogen source by certain microorganisms, which metabolize this compound through the action of formamidase . This enzyme catalyzes the hydrolysis of this compound to formic acid and ammonia, which can then be utilized in other metabolic processes. This compound can also influence the levels of metabolites and the flux of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes and accumulate in specific cellular compartments . The distribution of this compound within cells can affect its localization and activity, influencing its overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with biomolecules and cellular structures. It can be found in various compartments, including the cytoplasm and nucleus . The presence of this compound in these compartments can affect its activity and function, potentially altering cellular processes and gene expression.

Chemical Reactions Analysis

Formamide undergoes several types of chemical reactions:

Comparison with Similar Compounds

Formamide is unique due to its simple structure and versatility. Similar compounds include:

This compound stands out due to its ability to act as a solvent, its role in prebiotic chemistry, and its applications in both industrial and scientific research.

Properties

IUPAC Name

formamide
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InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)
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InChI Key

ZHNUHDYFZUAESO-UHFFFAOYSA-N
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Canonical SMILES

C(=O)N
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Molecular Formula

CH3NO, Array, HCONH2
Record name FORMAMIDE
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Related CAS

28704-51-0
Record name Formamide, dimer
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DSSTOX Substance ID

DTXSID8025337
Record name Formamide
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Molecular Weight

45.041 g/mol
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Physical Description

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999), Liquid, Colorless, oily liquid. [Note: A solid below 37 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC VISCOUS LIQUID., Colorless, oily liquid with a light ammonia-like odor., Colorless, oily liquid. [Note: A solid below 37 °F.]
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Boiling Point

410 °F at 760 mmHg (decomposes) (NTP, 1992), 210.5 °C @ 760 mm Hg, BP: 200-212 °C with partial decomposition beginning approximately 180 °C, 411 °F (decomposes), 411 °F (Decomposes)
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Flash Point

310 °F (NTP, 1992), 310 °F, 310 °F (OPEN CUP), 120 °C c.c., 310 °F (open-cup), (oc) 310 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in alcohol and acetone, Miscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, USP glycerol., Insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether., In water, 1.0X10+6 mg/l @ 25 °C., 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.1334 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1334 @ 20 °C/4 °C, Relative density (water = 1): 1.13, 1.13
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Vapor Density

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.56 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56
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Vapor Pressure

3 mmHg at 86 °F ; 760 mmHg at 410.9 °F (NTP, 1992), 0.06 [mmHg], 6.10X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8, 3 mmHg at 86 °F, 760 mmHg at 410.9 °F, (86 °F): 0.1 mmHg
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Impurities

Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001%
Record name FORMAMIDE
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Color/Form

Slightly viscous, colorless liquid, Oily liquid

CAS No.

75-12-7
Record name FORMAMIDE
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Record name Formamide
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Record name Formamide
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Record name FORMAMIDE
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Record name Formamide
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Record name FORMAMIDE
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Record name FORMAMIDE
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Record name Formamide
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Melting Point

36.5 °F (NTP, 1992), 2.55 °C, 2.5 °C, 37 °F
Record name FORMAMIDE
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Record name FORMAMIDE
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Record name Formamide
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Record name FORMAMIDE
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Record name FORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/573
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Formamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0295.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
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200 g
Type
solvent
Reaction Step Two
Quantity
96 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
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Reaction Step Five

Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide
Reactant of Route 2
Formamide

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